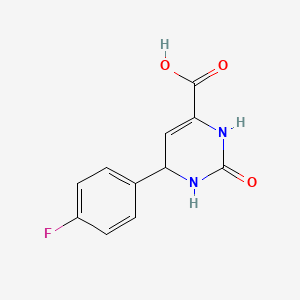

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 4-fluorophenyl group, an oxo group at position 2, and a carboxylic acid group at position 4

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid typically involves the condensation of 4-fluorobenzaldehyde with urea and ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Functionalization via Cyclization

Pyrimidine derivatives undergo cyclization to form bicyclic systems. For example, heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide generates Schiff base intermediates, which cyclize to pyrimido[4,5-d]pyrimidines . While not directly reported for the target compound, analogous pathways are feasible:

Ethyl 4-amino intermediateFormamideΔSchiff baseCyclizationΔBicyclic product

Key conditions:

Substitution Reactions

The carboxylic acid group at position 4 and the keto group at position 2 allow for nucleophilic substitutions:

Example Reactions :

-

Esterification : Reaction with methanol/H+ yields methyl esters.

-

Amidation : Coupling with amines via carbodiimide chemistry .

Characterization Data :

For the structurally similar 6-(4-fluorophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile (4g ) :

-

1^11H NMR (DMSO-d6d_6d6) : δ 12.33 (s, 1H, NH), 12.39 (s, 1H, NH), 7.36–7.40 (d, 2H, Ar–H), 7.24–7.28 (d, 2H, Ar–H).

-

LCMS : m/z [M + Na]+ = 270.2 (calc. 270.2).

Stability and Reactivity

The compound’s stability under acidic/basic conditions is critical for pharmaceutical applications. Key observations:

-

Hydrolysis : The lactam ring remains intact under mild conditions but may degrade in strong acids/bases.

Comparative Reaction Efficiency

Catalyst screening reveals DIPEAc outperforms traditional catalysts (e.g., Cs2CO3, β-CD) in yield and reaction time :

| Catalyst | Yield (%) | Time (h) |

|---|---|---|

| DIPEAc | 94 | 0.75 |

| Cs2CO3 | 61 | 7 |

| β-CD | 65 | 6 |

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit anticancer properties. Studies have shown that 6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

- Case Study : A study demonstrated that this compound reduced the viability of breast cancer cells in vitro by inducing apoptosis pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its fluorinated phenyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains.

- Case Study : In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria .

Biological Research

In biological research, this compound serves as a valuable tool for studying enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies

The compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways.

- Example : Research indicated that it acts as an inhibitor of dihydropyrimidinase, an enzyme involved in pyrimidine metabolism . This inhibition can lead to altered metabolic profiles in experimental models.

Receptor Binding Studies

The binding affinity of this compound to various receptors has been explored, contributing to the understanding of its pharmacodynamics.

- Example : Binding assays revealed that the compound interacts with certain neurotransmitter receptors, suggesting potential roles in neuropharmacology .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

| Structural Feature | Impact on Activity |

|---|---|

| Fluorinated Phenyl Group | Enhances lipophilicity and receptor binding affinity |

| Tetrahydropyrimidine Core | Contributes to biological activity through enzyme inhibition |

| Carboxylic Acid Functionality | Essential for solubility and interaction with biological targets |

作用机制

The mechanism of action of 6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.

相似化合物的比较

Similar Compounds

4-Fluorophenylboronic acid: Similar in structure but lacks the pyrimidine ring.

4-Fluorophenylacetic acid: Contains a fluorophenyl group but has a different functional group arrangement.

2-Oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Similar pyrimidine structure but without the fluorophenyl substitution.

Uniqueness

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is unique due to the combination of its fluorophenyl group and pyrimidine ring, which imparts specific chemical and biological properties

生物活性

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a carboxylic acid moiety, suggesting possible interactions with biological targets.

- Molecular Formula : C11H9FN2O3

- Molecular Weight : 232.20 g/mol

- CAS Number : 1571071-69-6

Biological Activity Overview

Research into the biological activity of this compound reveals several promising avenues:

Antiviral Activity

A study focused on derivatives of tetrahydropyrimidine compounds indicated that certain analogs exhibited significant inhibition of HIV-1 integrase activity. The most active compound in this series demonstrated an IC50 value of 0.65 µM against the strand transfer reaction of the enzyme, highlighting its potential as an antiviral agent .

Anticancer Potential

Recent investigations into pyrimidine derivatives have shown that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have reported IC50 values ranging from 0.87 to 12.91 µM in MCF-7 breast cancer cells, indicating their effectiveness in inhibiting tumor growth compared to standard treatments like 5-Fluorouracil .

Structure-Activity Relationship (SAR)

The presence of the fluorinated phenyl group is believed to enhance the lipophilicity and bioavailability of the compound, potentially increasing its interaction with biological targets. The carboxylic acid group may play a crucial role in binding interactions with enzymes or receptors involved in disease processes.

Case Studies and Experimental Findings

- HIV Integrase Inhibition :

- Anticancer Activity :

Data Table: Biological Activity Summary

属性

IUPAC Name |

4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-7-3-1-6(2-4-7)8-5-9(10(15)16)14-11(17)13-8/h1-5,8H,(H,15,16)(H2,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMWQYJWPHGZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C=C(NC(=O)N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。